tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Overview
Description
Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: is a chemical compound with the molecular formula C11H18N4O2 It is a derivative of pyrazolo[1,5-a]pyrazine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Esterification: : The resulting pyrazolo[1,5-a]pyrazine core is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrazine ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and halides can be used, with reaction conditions typically involving polar aprotic solvents.
Oxidation: : Formation of pyrazolo[1,5-a]pyrazine-5-one derivatives.
Reduction: : Production of pyrazolo[1,5-a]pyrazine-5-ol derivatives.
Substitution: : Generation of various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: : It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is structurally similar to other pyrazolo[1,5-a]pyrazine derivatives, such as:
Tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
These compounds differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. This compound is unique in its tert-butyl ester group, which can influence its stability and reactivity.
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-6-7-14-9(8-13)4-5-12-14/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJIVBUWXAWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-06-4 | |
Record name | 5-BOC-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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